molecular formula C26H45N9O12 B12546866 Glycine, glycyl-L-seryl-L-threonyl-L-asparaginyl-L-leucyl-L-glutaminyl- CAS No. 866720-61-8

Glycine, glycyl-L-seryl-L-threonyl-L-asparaginyl-L-leucyl-L-glutaminyl-

Cat. No.: B12546866
CAS No.: 866720-61-8
M. Wt: 675.7 g/mol
InChI Key: YHUWWBNSSNBNQX-AZRRKDNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycine, glycyl-L-seryl-L-threonyl-L-asparaginyl-L-leucyl-L-glutaminyl- is a complex peptide compound composed of multiple amino acids. This compound is known for its significant biological activity and specific physiological functions. It is often used as an intermediate in the synthesis of various bioactive peptides and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, glycyl-L-seryl-L-threonyl-L-asparaginyl-L-leucyl-L-glutaminyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.

    Deprotection: The protecting group on the amino acid’s amino group is removed.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Glycine, glycyl-L-seryl-L-threonyl-L-asparaginyl-L-leucyl-L-glutaminyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific amino acid residues involved. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .

Scientific Research Applications

Glycine, glycyl-L-seryl-L-threonyl-L-asparaginyl-L-leucyl-L-glutaminyl- has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

    Biology: Studied for its role in various biological processes, including enzyme activity and signal transduction.

    Medicine: Investigated for its potential therapeutic effects, such as in the treatment of metabolic disorders and as a drug delivery vehicle.

    Industry: Utilized in the production of pharmaceuticals and as a research tool in biotechnology.

Mechanism of Action

The mechanism of action of Glycine, glycyl-L-seryl-L-threonyl-L-asparaginyl-L-leucyl-L-glutaminyl- involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and influencing various cellular processes. The exact mechanism depends on the specific context and application of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycine, glycyl-L-seryl-L-threonyl-L-asparaginyl-L-leucyl-L-glutaminyl- is unique due to its specific amino acid sequence, which imparts distinct biological properties and potential therapeutic applications. Its structure allows for targeted interactions with molecular targets, making it valuable in various research and industrial contexts .

Properties

CAS No.

866720-61-8

Molecular Formula

C26H45N9O12

Molecular Weight

675.7 g/mol

IUPAC Name

2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]acetic acid

InChI

InChI=1S/C26H45N9O12/c1-11(2)6-14(23(44)32-13(4-5-17(28)38)22(43)30-9-20(41)42)33-24(45)15(7-18(29)39)34-26(47)21(12(3)37)35-25(46)16(10-36)31-19(40)8-27/h11-16,21,36-37H,4-10,27H2,1-3H3,(H2,28,38)(H2,29,39)(H,30,43)(H,31,40)(H,32,44)(H,33,45)(H,34,47)(H,35,46)(H,41,42)/t12-,13+,14+,15+,16+,21+/m1/s1

InChI Key

YHUWWBNSSNBNQX-AZRRKDNWSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)O)NC(=O)[C@H](CO)NC(=O)CN)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.